molecular formula C25H23NO5 B8065500 Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- CAS No. 65072-25-5

Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-

Cat. No.: B8065500
CAS No.: 65072-25-5
M. Wt: 417.5 g/mol
InChI Key: XQIVXOLGPXHEPI-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzaldehyde group attached to a bis(2-benzoyloxyethyl)amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine, followed by further modifications to introduce the benzoyloxyethyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The benzoyloxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of benzoic acid derivatives, while reduction leads to the formation of benzyl alcohol derivatives.

Scientific Research Applications

Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- include other substituted benzaldehydes and bis(2-benzoyloxyethyl)amino derivatives. Examples include:

  • Benzaldehyde, 4-[bis[2-(hydroxyethyl)amino]-
  • Benzaldehyde, 4-[bis[2-(methoxyethyl)amino]-

Uniqueness

What sets Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]- apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-[N-(2-benzoyloxyethyl)-4-formylanilino]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-19-20-11-13-23(14-12-20)26(15-17-30-24(28)21-7-3-1-4-8-21)16-18-31-25(29)22-9-5-2-6-10-22/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIVXOLGPXHEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886718
Record name Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65072-25-5
Record name 4-[Bis[2-(benzoyloxy)ethyl]amino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65072-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(bis(2-(benzoyloxy)ethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065072255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-[bis[2-(benzoyloxy)ethyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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